An In-Depth Technical Guide to INS50589: A Reversible P2Y12 Receptor Antagonist
An In-Depth Technical Guide to INS50589: A Reversible P2Y12 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of INS50589, a selective and reversible P2Y12 receptor antagonist. Developed for intravenous administration, INS50589 was investigated for clinical situations requiring controlled and transient inhibition of platelet function. This document delves into its mechanism of action, pharmacological properties, and the key experimental methodologies used for its characterization, offering valuable insights for professionals in the fields of hematology, cardiology, and drug development.
Introduction: The Clinical Need for Reversible P2Y12 Inhibition
The P2Y12 receptor is a critical G protein-coupled receptor (GPCR) located on the surface of platelets.[1] Its activation by adenosine diphosphate (ADP) is a pivotal step in the signaling cascade that leads to platelet activation, aggregation, and the formation of a stable thrombus.[1] Consequently, P2Y12 receptor antagonists are cornerstones in the prevention and management of atherothrombotic events, such as those occurring in acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[2]
While orally administered, irreversible P2Y12 inhibitors like clopidogrel and prasugrel have demonstrated significant efficacy, their prolonged duration of action can be a liability in clinical scenarios where a rapid offset of antiplatelet effect is required, such as in patients requiring urgent surgery.[3] This has driven the development of reversible P2Y12 antagonists, particularly those with a rapid onset and offset of action when administered intravenously. INS50589 emerged as a promising candidate to fill this therapeutic niche.
INS50589: A Profile
INS50589 is a selective P2Y12 receptor antagonist that was developed by Inspire Pharmaceuticals and subsequently investigated by Merck & Co.[4][5] It was designed for intravenous infusion to provide a controlled and reversible inhibition of platelet function.[5]
Chemical Nature
Patent literature suggests that INS50589 is a nucleoside 5'-monophosphate or a related compound.[4] This class of molecules can be designed to be potent and selective antagonists of the P2Y12 receptor. The specific chemical structure of INS50589, while not widely published in mainstream literature, is crucial for understanding its structure-activity relationship (SAR) and metabolic fate.
INS50589 is metabolized to a principal metabolite, INS51088.[5] Pharmacological studies have indicated that this metabolite does not contribute to the antiplatelet effects of the parent compound.[5]
Mechanism of Action: Targeting the P2Y12 Signaling Pathway
INS50589 functions as a competitive antagonist at the P2Y12 receptor.[5] By binding to the receptor, it prevents ADP from initiating the downstream signaling cascade that leads to platelet activation. The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[6]
P2Y12 Receptor Signaling Pathway and Point of Inhibition by INS50589
A diagram illustrating the P2Y12 signaling pathway and the inhibitory action of INS50589.
Activation of the P2Y12 receptor by ADP leads to:
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Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins that promote platelet activation.
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Activation of Phosphoinositide 3-kinase (PI3K): This pathway is crucial for the sustained activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors.
By blocking the P2Y12 receptor, INS50589 prevents these downstream events, ultimately leading to the inhibition of GPIIb/IIIa receptor activation and, consequently, platelet aggregation.
Pharmacological Characterization: Key Experimental Protocols
A comprehensive evaluation of a novel P2Y12 receptor antagonist like INS50589 involves a suite of in vitro and ex vivo assays to determine its potency, selectivity, and functional effects.
Radioligand Binding Assay
This assay directly measures the affinity of INS50589 for the P2Y12 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of INS50589 for the P2Y12 receptor.
Methodology:
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Receptor Source: Human platelet membranes or cell lines recombinantly expressing the human P2Y12 receptor.
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Radioligand: A radiolabeled P2Y12 antagonist, such as [³H]PSB-0413.
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Procedure: a. A constant concentration of the radioligand is incubated with the receptor source. b. Increasing concentrations of unlabeled INS50589 are added to compete for binding with the radioligand. c. After reaching equilibrium, bound and free radioligand are separated via rapid filtration. d. The radioactivity of the filter-bound complex is quantified using liquid scintillation counting.
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Data Analysis: The IC50 (the concentration of INS50589 that inhibits 50% of specific radioligand binding) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the downstream effect of P2Y12 receptor antagonism on adenylyl cyclase activity.
Objective: To assess the functional antagonism of INS50589 on ADP-mediated inhibition of adenylyl cyclase.
Methodology:
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Cell System: A cell line expressing the P2Y12 receptor.
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Procedure: a. Cells are pre-incubated with varying concentrations of INS50589. b. Adenylyl cyclase is stimulated with an agent like forskolin to induce cAMP production. c. The P2Y12 receptor is then activated with an agonist (e.g., 2MeSADP). d. Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).
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Data Analysis: The ability of INS50589 to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.
Experimental Workflow for P2Y12 Antagonist Characterization
A flowchart depicting the typical experimental progression for characterizing a P2Y12 antagonist like INS50589.
Platelet Aggregation Assay
This is a key functional assay that measures the overall effect of the inhibitor on platelet function.
Objective: To determine the extent to which INS50589 inhibits ADP-induced platelet aggregation.
Methodology:
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Sample: Platelet-rich plasma (PRP) or whole blood obtained from healthy human donors.
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Instrumentation: A light transmission aggregometer (for PRP) or an impedance aggregometer (for whole blood).
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Procedure: a. The sample is pre-incubated with INS50589 at various concentrations. b. Platelet aggregation is induced by adding a P2Y12 agonist, such as ADP. c. The change in light transmission or impedance is recorded over time.
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Data Analysis: The percentage of inhibition of platelet aggregation is calculated for each concentration of INS50589, and an IC50 value is determined.
Clinical Development of INS50589
Phase I Clinical Trial
A Phase I clinical trial of INS50589 was conducted in healthy human volunteers.[5]
Study Design:
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Thirty-six subjects received intravenous infusions of either placebo or INS50589 at doses ranging from 0.1 to 3 mg/kg/h for four hours.[5]
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Platelet function, clotting parameters, bleeding time, safety, and plasma concentrations of INS50589 and its major metabolite (INS51088) were monitored for 24 hours.[5]
Key Findings:
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Pharmacokinetics: Near-steady state plasma concentrations of INS50589 were achieved rapidly, and the average maximal plasma concentration was linearly related to the administered dose.[5]
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Pharmacodynamics: Intravenous INS50589 produced a dose-dependent inhibition of platelet activation and aggregation in response to ADP.[5] At higher doses, nearly full inhibition was achieved.[5]
-
Reversibility: Platelet response to ADP returned to at least 75% of the baseline value within 0.25 to 4 hours after stopping the infusion, depending on the dose.[5]
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Safety: The infusions were well-tolerated up to the highest dose tested.[5] Bleeding time was increased in a dose-dependent manner, but there was no effect on activated clotting time, prothrombin time, or activated partial thromboplastin time.[5]
| Parameter | Result |
| Mechanism of Action | Selective, Reversible, Competitive P2Y12 Antagonist[5] |
| Administration Route | Intravenous Infusion[5] |
| Dose Range (Phase I) | 0.1 - 3 mg/kg/h[5] |
| Onset of Action | Rapid[5] |
| Offset of Action | 0.25 - 4 hours to >75% recovery of platelet function[5] |
| Effect on Bleeding Time | Dose-dependent increase[5] |
| Principal Metabolite | INS51088 (inactive)[5] |
Table summarizing the key pharmacological and clinical characteristics of INS50589 from the Phase I trial.
Phase II Clinical Trial
A Phase II clinical trial (NCT00316212) was initiated to evaluate INS50589 in subjects undergoing Coronary Artery Bypass Grafting (CABG) surgery. The primary objective was to identify a well-tolerated dose that could reduce postoperative bleeding and the need for blood product transfusions. The specific results and outcomes of this trial have not been widely published in peer-reviewed literature.
Conclusion and Future Perspectives
INS50589 demonstrated the key characteristics of a promising intravenous, reversible P2Y12 receptor antagonist: rapid onset and offset of action, dose-dependent inhibition of platelet aggregation, and a favorable safety profile in early clinical studies.[5] These attributes positioned it as a potential therapeutic option for managing platelet function in acute settings, such as cardiovascular surgery, where precise and transient antiplatelet effects are desirable.
The development of intravenous P2Y12 inhibitors like cangrelor, which has since gained regulatory approval, has validated the clinical need for such agents. While the development of INS50589 did not progress to market approval, the technical data and clinical experience gained from its investigation have contributed to the broader understanding of reversible P2Y12 inhibition and have informed the development of subsequent antiplatelet therapies. Further research into the structure-activity relationships of nucleoside 5'-monophosphate-based P2Y12 antagonists could yield new therapeutic candidates with optimized pharmacological profiles.
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What are P2Y12 receptor antagonists and how do they work? Patsnap Synapse; [Link].
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